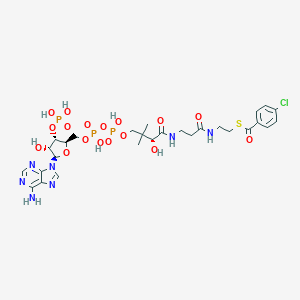

4-Chlorobenzoyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chlorobenzoyl-CoA is a chlorobenzoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 4-chlorobenzoic acid It is a member of monochlorobenzenes and a chlorobenzoyl-CoA. It derives from a benzoyl-CoA and a 4-chlorobenzoic acid. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Enzymatic Mechanisms

4-CBA-CoA serves as a substrate for the enzyme 4-chlorobenzoyl-CoA dehalogenase , which catalyzes its hydrolytic dehalogenation to produce 4-hydroxybenzoyl-CoA (4-HBA-CoA) . This reaction is crucial for the microbial degradation of chlorinated aromatic compounds, which are prevalent environmental pollutants.

- Mechanism of Action : The dehalogenation process involves the formation of a Meisenheimer complex, where an active site carboxylate (typically Asp or Glu) attacks the carbon atom adjacent to the chlorine atom on the benzoyl ring. This leads to the release of chloride ions and results in the formation of 4-HBA-CoA .

- Spectroscopic Studies : Various spectroscopic techniques, such as UV-visible spectroscopy and Raman spectroscopy, have been employed to study the interactions between 4-CBA-CoA and the enzyme's active site. These studies reveal significant shifts in electronic properties upon substrate binding, indicating strong interactions that facilitate enzymatic activity .

Biochemical Applications

The biochemical significance of 4-CBA-CoA extends beyond its role as a substrate. It has been utilized in various studies aimed at understanding enzyme kinetics and structure-function relationships.

- Mutagenesis Studies : Research involving site-directed mutagenesis of residues near the active site has provided insights into the catalytic efficiency and substrate specificity of this compound dehalogenase. For instance, mutations at Asp 145 significantly affect product formation and enzyme dynamics, highlighting the importance of specific amino acid interactions in catalysis .

- Enzyme Inhibition Studies : Investigations into bisubstrate inhibitors that target 4-CBA-CoA synthesis pathways have potential therapeutic implications, especially in bioremediation strategies aimed at detoxifying chlorinated compounds in contaminated environments .

Environmental Implications

The degradation pathway involving 4-CBA-CoA is particularly relevant in bioremediation contexts, where microbial communities utilize this compound to break down harmful pollutants.

- Microbial Degradation Pathways : Certain bacteria have evolved mechanisms to utilize 4-CBA-CoA for degrading polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds. The presence of 4-CBA-CoA in these metabolic pathways underscores its role as a key intermediate in bioremediation processes .

- Tracking Biodegradation : Carbon stable isotope analysis (CSIA) has been applied to monitor biodegradation processes involving 4-CBA-CoA in ecosystems. This method helps researchers track the efficiency and pathways of microbial degradation, providing valuable data for environmental assessments .

Case Studies

Eigenschaften

CAS-Nummer |

117380-98-0 |

|---|---|

Molekularformel |

C28H39ClN7O17P3S |

Molekulargewicht |

906.1 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-chlorobenzenecarbothioate |

InChI |

InChI=1S/C28H39ClN7O17P3S/c1-28(2,22(39)25(40)32-8-7-18(37)31-9-10-57-27(41)15-3-5-16(29)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)36-14-35-19-23(30)33-13-34-24(19)36/h3-6,13-14,17,20-22,26,38-39H,7-12H2,1-2H3,(H,31,37)(H,32,40)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 |

InChI-Schlüssel |

DEPSOKCZMQPCBI-TYHXJLICSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)Cl)O |

Synonyme |

4-CBA-CoA 4-chlorobenzoyl CoA 4-chlorobenzoyl coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.